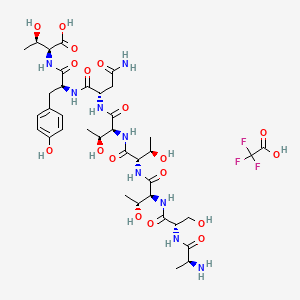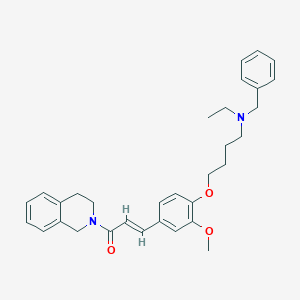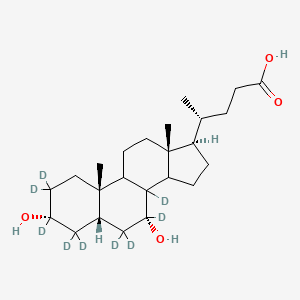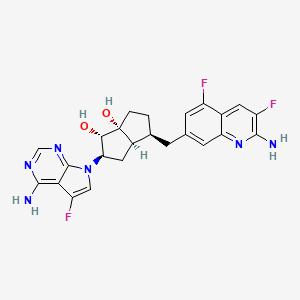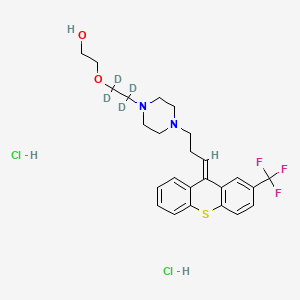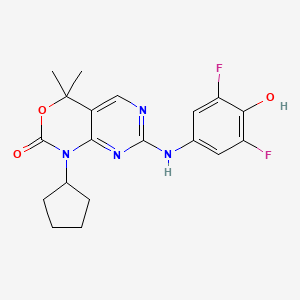
Rsk4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rsk4-IN-1 is a selective inhibitor of ribosomal S6 kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family. This family of serine/threonine kinases is involved in various cellular processes, including cell growth, proliferation, motility, and apoptosis. RSK4 is particularly significant due to its role in cancer biology, where it has been implicated in drug resistance and metastasis in certain cancer types .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rsk4-IN-1 involves multiple steps, including the formation of key intermediates through specific organic reactions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques, including selective functional group transformations and purification steps.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other industrial-scale equipment to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Rsk4-IN-1 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rsk4-IN-1 has several significant applications in scientific research:
Chemistry: Used as a tool compound to study the biochemical pathways involving RSK4.
Biology: Helps in understanding the role of RSK4 in cellular processes such as proliferation and apoptosis.
Industry: Potential use in developing new cancer therapies and understanding drug resistance mechanisms.
Wirkmechanismus
Rsk4-IN-1 exerts its effects by selectively inhibiting the kinase activity of RSK4. This inhibition occurs through binding to an allosteric site on the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This mechanism is crucial in blocking the pathways that lead to drug resistance and metastasis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
RSK1-IN-1: Another inhibitor targeting a different isoform of the ribosomal S6 kinase family.
Trovafloxacin: An antibiotic found to inhibit RSK4 selectively and enhance the effects of chemotherapy in cancer cells.
Uniqueness of Rsk4-IN-1: this compound is unique due to its high selectivity for RSK4, making it a valuable tool for studying the specific role of this kinase in various cellular processes and diseases. Its ability to inhibit RSK4 without affecting other kinases in the family highlights its potential as a therapeutic agent in cancer treatment .
Eigenschaften
Molekularformel |
C19H20F2N4O3 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C19H20F2N4O3/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
MVDARJWPZGHODF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


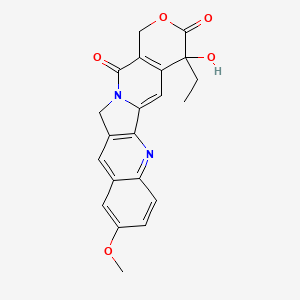
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
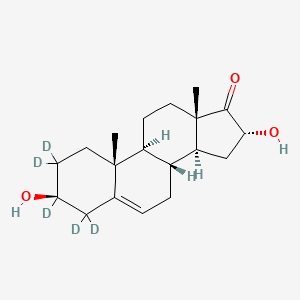
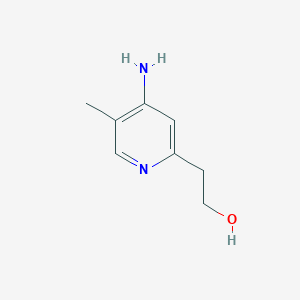
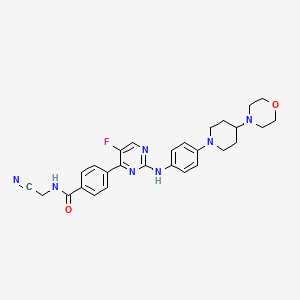
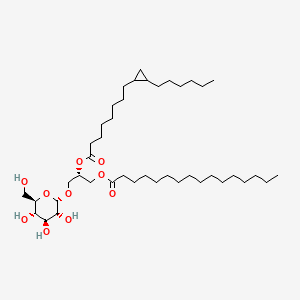
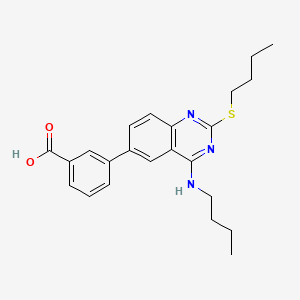
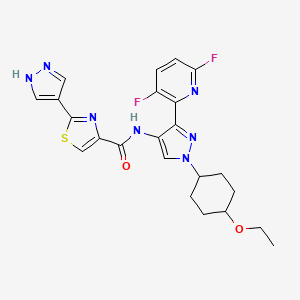
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
